molecular formula C6H3BrClNO4S B3030974 3-Bromo-4-nitrobenzene-1-sulfonyl chloride CAS No. 1181458-26-3

3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3030974
CAS No.: 1181458-26-3
M. Wt: 300.51
InChI Key: PVMIFAHAVZOCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrClNO4S and its molecular weight is 300.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

A significant application of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is in the structural analysis of molecules. For example, Petrov et al. (2009) conducted a combined gas-phase electron diffraction and quantum chemical study on the structure of the 4-nitrobenzene sulfonyl chloride molecule. This research highlights the use of this compound in detailed molecular structure analysis, contributing to our understanding of chemical structures and properties (Petrov et al., 2009).

Reactivity in Ionic Liquids

Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in an ionic liquid, demonstrating that this compound can behave differently in various solvents. This study shows how this compound can be used to understand the behavior of radical anions in different chemical environments (Ernst et al., 2013).

Polymer Synthesis

Sato and Yokoyama (1984) described the use of 4-bromomethylbenzyl bromide in the synthesis of polymers with sulfinate and sulfone linkages. This study suggests a potential application of this compound in the field of polymer chemistry, particularly in creating polymers with specific structural properties (Sato & Yokoyama, 1984).

Antimicrobial Research

Kumar et al. (2020) synthesized new derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride and tested them for antimicrobial activity. This indicates the potential of this compound in developing compounds with biological activity, particularly in antimicrobial research (Kumar et al., 2020).

Green Synthesis

Zhong-xiu (2009) explored the green synthesis of 3-nitrobenzenesulfonyl chloride, which is a vital step in producing reactive dyes. This research shows how this compound can be synthesized in an environmentally friendly manner, reducing waste and improving sustainability (Zhong-xiu, 2009).

Safety and Hazards

3-Bromo-4-nitrobenzene-1-sulfonyl chloride is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved is the electrophilic aromatic substitution reaction of benzene . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

The molecular weight of the compound is 30051 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This substitution can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the handling and storage of such compounds should always follow appropriate safety guidelines .

Properties

IUPAC Name

3-bromo-4-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMIFAHAVZOCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278536
Record name 3-Bromo-4-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-26-3
Record name 3-Bromo-4-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-nitrobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Reactant of Route 4
3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Reactant of Route 6
3-Bromo-4-nitrobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.